![molecular formula C18H14N4O3 B14311309 2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) CAS No. 111950-90-4](/img/structure/B14311309.png)
2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their stability and diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two oxadiazole rings connected by an oxybis(methylene) bridge and substituted with phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of Schiff bases derived from the condensation of aldehydes and acetophenones with acid hydrazides. The cyclization process yields the oxadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxadiazole rings or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Mécanisme D'action
The mechanism of action of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Methylenebis(phenyleneoxymethylene)]bisoxirane: Another compound with a similar structure but different functional groups.
2,2’-[Oxydimethylene]difuran: A related compound with furan rings instead of oxadiazole rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Shares the oxybis(methylene) bridge but has different aromatic substitutions.
Uniqueness
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is unique due to its specific combination of oxadiazole rings and phenyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
111950-90-4 |
|---|---|
Formule moléculaire |
C18H14N4O3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxymethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O3/c1-3-7-13(8-4-1)17-21-19-15(24-17)11-23-12-16-20-22-18(25-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
IVSHXLYGKGMSQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)COCC3=NN=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


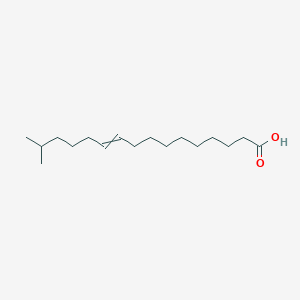

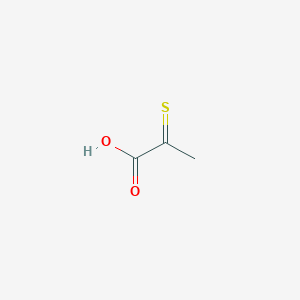
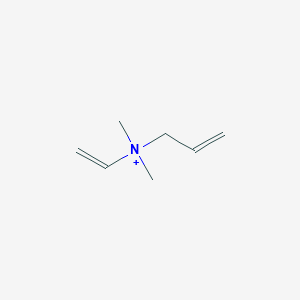

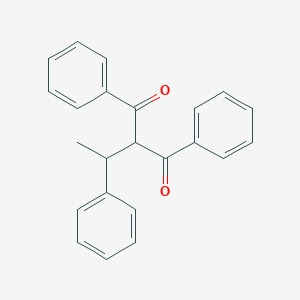
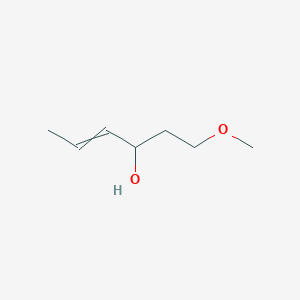

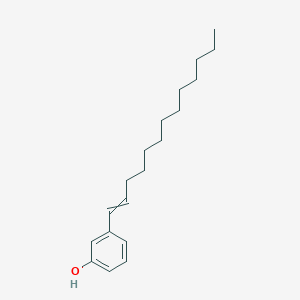
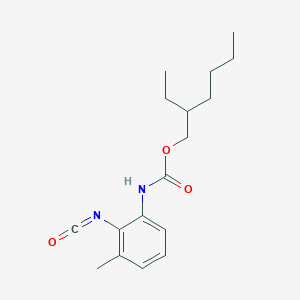

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


